molecular formula C46H89NO9S B13817277 di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate

Katalognummer: B13817277
Molekulargewicht: 832.3 g/mol
InChI-Schlüssel: OEPTXGWQXYSHGL-YIQDKWKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a surfactant with a complex chemical structure that includes oleic acid and ethoxy groups. This compound is known for its strong surface-active properties, making it useful as an emulsifier, thickener, dispersant, and antistatic agent .

Vorbereitungsmethoden

The preparation of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves several steps:

Analyse Chemischer Reaktionen

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate can undergo various chemical reactions:

Wissenschaftliche Forschungsanwendungen

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .

Vergleich Mit ähnlichen Verbindungen

Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share similar applications but differ in their fatty acid components, which can influence their specific properties and uses.

Eigenschaften

Molekularformel

C46H89NO9S

Molekulargewicht

832.3 g/mol

IUPAC-Name

bis[(Z)-1-carboxyicos-11-en-2-yl]-(2-hydroxyethyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C45H85NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(40-44(48)49)46(3,38-39-47)43(41-45(50)51)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,42-43,47H,4-17,22-41H2,1-3H3,(H-,48,49,50,51);1H3,(H,2,3,4)/b20-18-,21-19-;

InChI-Schlüssel

OEPTXGWQXYSHGL-YIQDKWKASA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCC([N+](C(CC(=O)O)CCCCCCCC/C=C\CCCCCCCC)(CCO)C)CC(=O)O.COS(=O)(=O)[O-]

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCC(CC(=O)O)[N+](C)(CCO)C(CCCCCCCCC=CCCCCCCCC)CC(=O)O.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.